(S)-tert-Butyl (1-(2-nitrophenyl)pyrrolidin-3-yl)carbamate
Overview
Description
(S)-tert-Butyl (1-(2-nitrophenyl)pyrrolidin-3-yl)carbamate is a useful research compound. Its molecular formula is C15H21N3O4 and its molecular weight is 307.34 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Without specific information on this compound, it’s difficult to determine its exact mode of action. Compounds with similar structures often interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Indole derivatives, which have a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Compounds with similar structures have been found to have a broad range of biological activities .
Biochemical Analysis
Biochemical Properties
(S)-tert-Butyl (1-(2-nitrophenyl)pyrrolidin-3-yl)carbamate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the specific enzyme and reaction context. For example, it may bind to the active site of an enzyme, altering its activity and affecting the overall biochemical pathway. The interactions between this compound and biomolecules are typically characterized by non-covalent bonds, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, this compound can alter the expression levels of specific genes, thereby impacting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific proteins or enzymes, leading to inhibition or activation of their functions. For example, it may inhibit an enzyme by occupying its active site, preventing substrate binding and subsequent catalytic activity. Alternatively, this compound may activate an enzyme by inducing a conformational change that enhances its activity. These interactions can result in changes in gene expression, protein function, and overall cellular behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term impacts on cellular function. This compound may exhibit varying degrees of stability under different experimental conditions, influencing its effectiveness and reliability in biochemical assays. Additionally, prolonged exposure to this compound may lead to degradation products that could have distinct biological activities. Long-term studies in vitro or in vivo are necessary to fully understand the temporal effects of this compound on cellular function .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating specific biochemical pathways or cellular processes. At higher doses, it may induce toxic or adverse effects, potentially leading to cellular damage or dysfunction. Understanding the dosage-dependent effects of this compound is crucial for determining its therapeutic potential and safety profile in preclinical studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound may undergo enzymatic reactions that modify its chemical structure, leading to the formation of metabolites with distinct biological activities. The metabolic pathways of this compound can influence its pharmacokinetics, bioavailability, and overall efficacy in biological systems .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of this compound can affect its biological activity and interactions with target biomolecules. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in biochemical and pharmacological applications .
Subcellular Localization
The subcellular localization of this compound is determined by various factors, including targeting signals and post-translational modifications. This compound may be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its biological effects. The localization of this compound within subcellular structures can influence its activity, stability, and interactions with other biomolecules .
Properties
IUPAC Name |
tert-butyl N-[(3S)-1-(2-nitrophenyl)pyrrolidin-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c1-15(2,3)22-14(19)16-11-8-9-17(10-11)12-6-4-5-7-13(12)18(20)21/h4-7,11H,8-10H2,1-3H3,(H,16,19)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGSCQCZBVODJB-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=CC=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCN(C1)C2=CC=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693171 | |
Record name | tert-Butyl [(3S)-1-(2-nitrophenyl)pyrrolidin-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
348165-32-2 | |
Record name | tert-Butyl [(3S)-1-(2-nitrophenyl)pyrrolidin-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.